Methyl 3-methyl-4-(methylsulfonyl)benzoate

Beschreibung

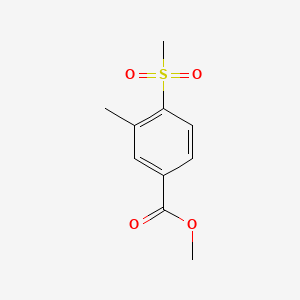

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-6-8(10(11)14-2)4-5-9(7)15(3,12)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCXHVVZFLKCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Methyl 4 Methylsulfonyl Benzoate

Established Synthetic Routes for Methyl 3-methyl-4-(methylsulfonyl)benzoate

Established synthetic pathways to this compound typically involve a multi-step sequence, beginning with a suitably substituted benzoic acid derivative. The key transformations include the introduction of the sulfur-containing moiety and the final esterification of the carboxylic acid.

Esterification Strategies for Benzoic Acid Derivatives

The final step in the synthesis of this compound is often the esterification of its corresponding carboxylic acid precursor, 3-methyl-4-(methylsulfonyl)benzoic acid. The most common and well-established method for this transformation is the Fischer esterification. ucla.edumasterorganicchemistry.comkhanacademy.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ucla.eduoperachem.com

The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used. masterorganicchemistry.com The reaction is generally carried out under reflux conditions. operachem.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final methyl ester. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification of Benzoic Acid Derivatives

| Reactant | Reagent | Catalyst | Solvent | Temperature |

| Substituted Benzoic Acid | Methanol (excess) | Conc. H₂SO₄ | Methanol | Reflux |

Work-up of the reaction mixture typically involves neutralization of the acid catalyst, extraction of the ester into an organic solvent, and purification by distillation or chromatography. operachem.com

Introduction of the Methylsulfonyl Moiety

A key step in the synthesis is the introduction of the methylsulfonyl group (-SO₂CH₃) at the C4 position of the 3-methylbenzoic acid scaffold. A common and effective strategy involves a two-step process: initial introduction of a methylthio group (-SCH₃) followed by its oxidation to the desired methylsulfonyl group.

This sequence can start from a precursor such as 3-methyl-4-halobenzoic acid. A nucleophilic aromatic substitution reaction with a thiomethoxide source, like sodium thiomethoxide (NaSMe), can displace the halide to form 3-methyl-4-(methylthio)benzoic acid. nih.govyoutube.com

The subsequent oxidation of the methylthio group to the methylsulfonyl group is a crucial transformation. This can be achieved using various oxidizing agents. A common and effective method is the use of hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid. google.com This oxidation is generally highly efficient and selective for the sulfur atom. organic-chemistry.org The oxidation proceeds in two stages, with the sulfoxide as an intermediate, and the reaction conditions can often be controlled to favor the formation of the sulfone. nih.gov

Table 2: Reagents for the Oxidation of Aryl Thioethers to Aryl Sulfones

| Oxidizing Agent | Catalyst/Solvent | Notes |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | A common and effective "green" oxidant. google.com |

| Air/O₂ | Solvent-promoted | Can be controlled by temperature to yield sulfoxides or sulfones. organic-chemistry.org |

| Urea-hydrogen peroxide/Phthalic anhydride | Ethyl acetate | A metal-free and environmentally benign system. organic-chemistry.org |

Regioselective Functionalization Approaches

The specific substitution pattern of this compound, with substituents at positions 1, 3, and 4, requires careful consideration of regioselectivity during the synthesis. A logical approach is to start with a commercially available or readily synthesized precursor that already possesses the desired arrangement of the methyl and another functional group that can be converted to the methylsulfonyl moiety.

For instance, starting with 3-methyl-4-chlorobenzoic acid provides a clear regiochemical advantage. The positions of the methyl and chloro groups are already fixed, directing the subsequent introduction of the sulfur functionality to the desired location. The synthesis of such precursors can be achieved through methods like the oxidation of the corresponding substituted toluenes. organic-chemistry.org For example, 2,4-dimethylnitrobenzene can be oxidized to 3-methyl-4-nitrobenzoic acid, which could then potentially be converted to the desired chloro derivative.

Novel Synthetic Approaches and Route Optimization Studies

In recent years, there has been a significant focus on developing more sustainable and efficient synthetic methods in organic chemistry. This includes the synthesis of aryl sulfones and their derivatives, with an emphasis on environmentally friendly reagents and catalytic processes.

Development of Environmentally Benign Synthetic Procedures

Efforts to develop "greener" synthetic routes for compounds like this compound focus on reducing the use of hazardous reagents and minimizing waste.

In the context of introducing the sulfonyl group, several environmentally benign oxidation methods for converting sulfides to sulfones have been reported. The use of hydrogen peroxide as a clean oxidant is a prime example, as its only byproduct is water. nih.gov Furthermore, the use of air or molecular oxygen as the terminal oxidant is highly attractive from an environmental and economic standpoint. organic-chemistry.orgresearchgate.net These aerobic oxidation reactions can sometimes be promoted by solvents or catalysts and offer a sustainable alternative to traditional stoichiometric oxidants. organic-chemistry.org

For the esterification step, the use of solid acid catalysts is a significant advancement over traditional homogeneous acid catalysts like sulfuric acid. mdpi.comresearchgate.netijstr.org Solid acids, such as modified montmorillonite clays or mixed metal oxides like Zr/Ti, offer several advantages: mdpi.comijstr.org

Reusability: They can be easily recovered from the reaction mixture and reused, reducing waste and cost. researchgate.net

Reduced Corrosion: They are less corrosive than strong mineral acids.

Simplified Work-up: The work-up procedure is often simpler as the catalyst can be removed by filtration. researchgate.net

Catalyst-Mediated Synthesis and Efficiency Enhancements

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the synthesis of this compound, catalytic methods can be applied to key steps.

The oxidation of the intermediate aryl thioether to the aryl sulfone can be catalyzed by various metal and non-metal systems, often in conjunction with green oxidants. organic-chemistry.org This catalytic approach can lead to milder reaction conditions, higher yields, and better selectivity compared to non-catalytic methods.

As mentioned previously, the esterification of the carboxylic acid precursor can be efficiently catalyzed by solid acids. mdpi.comresearchgate.net Research has shown that zirconium-based solid acids, particularly those supported on titanium, exhibit high catalytic activity for the esterification of various benzoic acid derivatives with methanol. mdpi.com These catalysts can be used in solvent-free conditions, further enhancing the environmental credentials of the process. ijstr.org The use of such catalysts can lead to high yields of the desired methyl ester under optimized conditions. mdpi.com

Recent advances in the synthesis of aryl sulfones also include various metal-catalyzed cross-coupling reactions, which could offer alternative, more direct routes to introduce the methylsulfonyl group, potentially avoiding the multi-step thioether formation and oxidation sequence. organic-chemistry.orgnih.govthieme-connect.comacs.org

Derivatization Strategies from this compound

The presence of three distinct functional groups—an ester, a methylsulfonyl group, and a substituted aromatic ring—provides multiple avenues for the derivatization of this compound.

Modifications at the Ester Group

The methyl ester functionality is a versatile handle for a variety of chemical transformations, primarily through nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-methyl-4-(methylsulfonyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.

Amidation: The ester can be converted to a wide range of amides by reacting it with primary or secondary amines. This reaction, known as aminolysis, often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The resulting amides are valuable intermediates in medicinal chemistry and materials science.

| Reactant | Product | Reaction Conditions |

| Water (H₂O) | 3-methyl-4-(methylsulfonyl)benzoic acid | Acid or Base Catalysis |

| Ammonia (NH₃) | 3-methyl-4-(methylsulfonyl)benzamide | Heat |

| Primary Amine (R-NH₂) | N-alkyl-3-methyl-4-(methylsulfonyl)benzamide | Heat/Catalyst |

| Secondary Amine (R₂NH) | N,N-dialkyl-3-methyl-4-(methylsulfonyl)benzamide | Heat/Catalyst |

Transformations of the Methylsulfonyl Group

The methylsulfonyl group is generally stable but can undergo specific transformations under certain conditions.

Reduction: The methylsulfonyl group can be reduced to the corresponding sulfide (methylthio group) using strong reducing agents. However, this transformation can be challenging due to the high stability of the sulfone. Reductive desulfonylation, which involves the complete removal of the sulfonyl group to be replaced by a hydrogen atom, can be achieved using reducing agents like sodium amalgam or other methods, effectively converting the molecule to methyl 3-methylbenzoate.

Modification of the Methyl Group: The methyl group attached to the sulfur atom can potentially be functionalized, for instance, through deprotonation with a strong base to form a carbanion, which can then react with various electrophiles. However, the acidity of these protons is relatively low, and such reactions would require harsh conditions.

Further Aromatic Substitutions and Functionalizations

The existing substituents on the benzene (B151609) ring, the methyl group (an ortho, para-director) and the methylsulfonyl and ester groups (both meta-directors), influence the position of any subsequent electrophilic aromatic substitution reactions. The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of further functionalization.

Nitration: Electrophilic nitration of the aromatic ring can be achieved using a mixture of concentrated nitric and sulfuric acids. nih.govorganic-chemistry.org The directing effects of the existing substituents would need to be carefully considered to predict the position of the incoming nitro group. The ester and methylsulfonyl groups are deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. The position of nitration would likely be a result of the combined influence of these groups.

Halogenation: Halogenation of the aromatic ring, for instance, with bromine in the presence of a Lewis acid catalyst, is another potential electrophilic aromatic substitution reaction. The regiochemical outcome would again be dictated by the directing effects of the substituents.

Reaction Mechanisms of Key Synthetic Steps

Fischer Esterification (Hypothetical Synthesis): The synthesis of this compound could be envisioned via the Fischer esterification of 3-methyl-4-(methylsulfonyl)benzoic acid with methanol in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.

Nucleophilic Acyl Substitution (Ester Hydrolysis): The hydrolysis of the methyl ester under basic conditions proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. The collapse of this intermediate results in the departure of the methoxide leaving group, yielding the carboxylate anion, which is then protonated in a subsequent workup step to give the carboxylic acid.

Electrophilic Aromatic Substitution (Nitration): The mechanism for the nitration of the aromatic ring involves the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids. nih.govorganic-chemistry.org The aromatic ring, acting as a nucleophile, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base (such as HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. organic-chemistry.org

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Methyl 3-methyl-4-(methylsulfonyl)benzoate, distinct signals are expected for each unique proton environment in the molecule. The aromatic region would display a complex pattern due to the three adjacent protons on the benzene (B151609) ring. The methyl groups attached to the benzene ring, the sulfonyl group, and the ester group would each appear as singlets at characteristic chemical shifts.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~8.1 | s | 1H |

| H-5 | ~7.9 | d | 1H |

| H-6 | ~7.8 | d | 1H |

| OCH₃ (Ester) | ~3.9 | s | 3H |

| SO₂CH₃ | ~3.2 | s | 3H |

| Ar-CH₃ | ~2.7 | s | 3H |

Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing sulfonyl group and the electron-donating methyl group.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~165 |

| C-4 (Ar-C-SO₂) | ~142 |

| C-3 (Ar-C-CH₃) | ~139 |

| C-1 (Ar-C-COOCH₃) | ~132 |

| C-2 (Ar-CH) | ~130 |

| C-6 (Ar-CH) | ~128 |

| C-5 (Ar-CH) | ~126 |

| OCH₃ (Ester) | ~52 |

| SO₂CH₃ | ~44 |

| Ar-CH₃ | ~20 |

Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, the ester methyl protons and the ester methyl carbon, the sulfonyl methyl protons and the sulfonyl methyl carbon, and the aromatic methyl protons and the aromatic methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, the protons of the ester methyl group (OCH₃) would show a correlation to the carbonyl carbon (C=O). The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₁₂O₄S), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and helps to confirm the connectivity of the molecule. The fragmentation of this compound would likely involve characteristic losses of the methoxy (B1213986) group (-OCH₃) from the ester, the methyl group from the sulfone (-CH₃), and the entire sulfonyl group (-SO₂CH₃). The fragmentation pattern would be unique to this specific isomer and could be used to differentiate it from other isomers.

Interactive Data Table: Expected Key MS/MS Fragments

| m/z Value | Proposed Fragment Structure | Neutral Loss |

| 228 | [M]⁺ | - |

| 197 | [M - OCH₃]⁺ | CH₃O |

| 183 | [M - OCH₃ - CH₂]⁺ (rearranged) | CH₃O, CH₂ |

| 149 | [M - SO₂CH₃]⁺ | SO₂CH₃ |

Note: The fragmentation pattern is a prediction and can be influenced by the ionization method and collision energy.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. By analyzing the vibrational modes of the chemical bonds, a characteristic fingerprint of the compound can be obtained.

The ester group (-COOCH₃) would be identifiable by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1725-1705 cm⁻¹. Another significant band would be the C-O stretching vibration, which is actually two asymmetric and symmetric coupled vibrations, appearing between 1300-1100 cm⁻¹. docbrown.info

The sulfonyl group (-SO₂CH₃) is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric S=O stretching vibration is typically observed in the range of 1350-1300 cm⁻¹, while the symmetric stretch appears in the 1160-1120 cm⁻¹ region.

The aromatic ring will also present characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The methyl groups will show C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

A hypothetical summary of the expected key IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1725 - 1705 |

| Ester (C-O) | Asymmetric & Symmetric Stretch | 1300 - 1100 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Methyl (C-H) | Stretch | 2960 - 2850 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the sulfonyl group, aiding in a comprehensive structural confirmation.

Electronic Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. This technique is especially useful for analyzing conjugated systems.

The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum is expected to be influenced by the presence of the electron-withdrawing methylsulfonyl group and the methyl ester group, as well as the methyl group attached to the aromatic ring.

Based on data from related compounds like methyl benzoate (B1203000), the UV-Vis spectrum would likely show a strong absorption band (π → π* transition) below 250 nm. researchgate.netwikipedia.orgmdpi.com The presence of the sulfonyl group, which can extend the conjugation of the π-system, may lead to a bathochromic (red) shift of this absorption maximum compared to unsubstituted methyl benzoate. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected to be weaker and may appear as a shoulder or a separate band at a longer wavelength, potentially around 280-300 nm. mdpi.com

The exact position and intensity of these absorption bands are sensitive to the solvent environment. A more detailed analysis using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could provide a theoretical prediction of the electronic spectrum and aid in the assignment of the observed transitions.

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Substituted Benzene Ring | < 250 |

| n → π | Carbonyl Group | ~280 - 300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and information about intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, data from a closely related compound, 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid , offers valuable insights into the probable solid-state conformation and packing of the target molecule. researchgate.net This related structure contains the core methyl-4-(methylsulfonyl)benzoic acid moiety.

Based on the analysis of the related crystal structure, the geometry around the sulfur atom in the methylsulfonyl group is expected to be tetrahedral. The benzene ring will be essentially planar. The ester group may be slightly twisted out of the plane of the benzene ring. The torsion angle between the plane of the benzene ring and the plane of the ester group will be a key conformational parameter.

In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. Given the presence of the polar sulfonyl and ester groups, dipole-dipole interactions are expected to play a significant role in the crystal packing. Furthermore, weak C-H···O hydrogen bonds, involving the methyl and aromatic hydrogens as donors and the oxygen atoms of the sulfonyl and ester groups as acceptors, are likely to be present, contributing to the stability of the crystal lattice. The study of the crystal structure of the related benzoic acid derivative revealed the presence of such intermolecular C-H···O interactions. nih.gov A detailed analysis of the crystal packing would reveal how these interactions guide the formation of the three-dimensional crystalline architecture.

| Interaction Type | Donor | Acceptor |

| Dipole-Dipole | Sulfonyl, Ester Groups | Sulfonyl, Ester Groups |

| C-H···O Hydrogen Bond | Methyl C-H, Aromatic C-H | Sulfonyl Oxygen, Ester Oxygen |

Computational and Theoretical Investigations of Methyl 3 Methyl 4 Methylsulfonyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, starting from its fundamental electronic arrangement.

Electronic Structure and Molecular Orbital Theory

The electronic structure of Methyl 3-methyl-4-(methylsulfonyl)benzoate is dictated by the interplay of its constituent functional groups: the benzene (B151609) ring, the methyl ester group (-COOCH₃), the methyl group (-CH₃), and the methylsulfonyl group (-SO₂CH₃). The benzene ring forms a π-conjugated system, which is significantly influenced by the electronic effects of its substituents.

The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This group deactivates the benzene ring towards electrophilic substitution by withdrawing electron density from the π-system. Conversely, the methyl group is a weak electron-donating group through hyperconjugation. The methyl ester group is also electron-withdrawing, though generally less so than the sulfonyl group.

Molecular orbital (MO) theory would describe the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as being distributed across the molecule. The HOMO is likely to have significant contributions from the π-orbitals of the benzene ring, while the LUMO is expected to be localized more towards the electron-deficient regions, particularly the carbon atoms of the ring attached to the electron-withdrawing groups and the carbonyl carbon of the ester. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's chemical reactivity and electronic transitions.

Reactivity Predictions (e.g., nucleophilic/electrophilic sites)

Based on the electronic structure, predictions about the reactivity of this compound can be made.

Electrophilic Sites: The electron-withdrawing nature of the methylsulfonyl and methyl ester groups creates several electron-deficient, or electrophilic, sites. The carbonyl carbon of the ester group is a primary electrophilic center, susceptible to nucleophilic attack, which could lead to hydrolysis or transesterification reactions. The carbon atoms of the benzene ring, particularly those ortho and para to the strongly deactivating methylsulfonyl group, will also be electron-poor.

Nucleophilic Sites: The oxygen atoms of the carbonyl group in the ester and the oxygen atoms of the sulfonyl group possess lone pairs of electrons, making them potential nucleophilic sites. However, their nucleophilicity is diminished due to their attachment to electron-withdrawing centers.

A molecular electrostatic potential (MEP) map, a common output of quantum chemical calculations, would visually represent these regions. It would show negative potential (red/yellow) around the oxygen atoms, indicating nucleophilic character, and positive potential (blue) around the electrophilic sites like the carbonyl carbon and the hydrogen atoms of the methyl groups.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can simulate spectroscopic data, which are invaluable for the structural elucidation of the compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus.

¹H NMR: The protons on the benzene ring would exhibit distinct chemical shifts due to the anisotropic effects of the ring current and the electronic influence of the substituents. The proton ortho to the ester group would likely be the most downfield-shifted aromatic proton. The protons of the methyl group attached to the ring would appear at a typical aromatic methyl chemical shift, while the protons of the methyl ester and methylsulfonyl groups would have characteristic shifts further downfield due to the proximity of electronegative atoms.

¹³C NMR: The carbonyl carbon of the ester would be the most downfield-shifted carbon. The carbon atom attached to the sulfonyl group would also be significantly downfield-shifted. The chemical shifts of the other aromatic carbons would be influenced by the combined electronic effects of the substituents.

Vibrational Frequencies: Simulated infrared (IR) spectra can predict the vibrational frequencies corresponding to specific bond stretches and bends. Key predicted vibrational modes would include:

A strong C=O stretching frequency for the ester carbonyl group.

Characteristic asymmetric and symmetric stretching frequencies for the S=O bonds of the methylsulfonyl group.

C-O stretching frequencies for the ester.

Aromatic C=C stretching frequencies.

C-H stretching and bending frequencies for the methyl groups and the aromatic ring.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insight into the three-dimensional structure and flexibility of the molecule.

Investigation of Preferred Conformations in Solution and Gas Phase

In the gas phase, the molecule would adopt a conformation that minimizes steric hindrance and optimizes intramolecular interactions. The planarity of the ester group with respect to the aromatic ring is a common feature in similar compounds to maximize conjugation, though this can be offset by steric clashes.

In solution, the preferred conformation will also be influenced by interactions with solvent molecules. Polar solvents might stabilize conformations with a larger dipole moment.

Rotational Barriers and Intramolecular Interactions

The rotation around the C(aromatic)-C(ester) and C(aromatic)-S(sulfonyl) bonds is not free and is associated with specific energy barriers.

Rotation of the Methyl Ester Group: The barrier to rotation around the C-C bond connecting the ester to the ring would be influenced by steric hindrance from the adjacent methyl group. The planar conformation, where the carbonyl group is in the same plane as the ring, is often favored for electronic reasons, but the presence of the ortho-methyl group could force it out of the plane.

Rotation of the Methylsulfonyl Group: The sulfonyl group is bulky, and its rotation is also sterically hindered. The preferred orientation will be one that minimizes steric clashes with the adjacent methyl group and the ester group.

Intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, would also play a role in stabilizing certain conformations. For instance, there might be weak interactions between the oxygen atoms of the sulfonyl group and the protons of the adjacent methyl group. Computational studies would quantify these rotational barriers and identify the most stable conformers.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in the fields of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which are pivotal in drug discovery and materials science. For this compound, several key descriptors have been computationally predicted.

Topological Polar Surface Area (TPSA)

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bond donors and acceptors are critical in molecular recognition and binding to biological targets. The number of hydrogen bond donors and acceptors for a molecule can be predicted computationally. For this compound, it is predicted to have 0 hydrogen bond donors and 5 hydrogen bond acceptors, based on the analysis of its structural formula. This is consistent with data from its analogs. For example, Methyl 4-Fluoro-3-(methylsulfonyl)benzoate is computed to have 0 hydrogen bond donors and 5 hydrogen bond acceptors. rsc.org

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds suggests a greater degree of flexibility, which can influence its binding affinity to target proteins. For this compound, the predicted number of rotatable bonds is 3. This is in line with the computed value for the similar compound Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, which also has 3 rotatable bonds. rsc.org

Table 1: Predicted Molecular Descriptors for this compound and Related Compounds

| Compound Name | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| This compound | unavailable | 0 | 5 | 3 |

| Methyl 4-(methylsulfonyl)benzoate | 68.8 nih.gov | 0 | 5 | 3 |

| Methyl 4-Fluoro-3-(methylsulfonyl)benzoate | 68.8 rsc.org | 0 | 5 | 3 |

| 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | 79.8 youtube.com | 1 | 5 | 2 |

Note: Data for this compound are predicted based on its structure and comparison with analogs.

Molecular Interactions and Biochemical Studies Non Clinical Focus

Structure-Activity Relationship (SAR) Studies in a Molecular/Biochemical Context

Without dedicated laboratory research on Methyl 3-methyl-4-(methylsulfonyl)benzoate, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Influence of Substituent Modifications on Molecular Recognition

The molecular architecture of this compound features a benzene (B151609) ring substituted with a methyl group at the 3-position and a methylsulfonyl group at the 4-position, along with the methyl ester functionality. Each of these substituents plays a crucial role in defining the compound's electronic and steric properties, which in turn govern its interactions with biological macromolecules.

The methyl group at the 3-position is generally considered to be a small, lipophilic substituent. In the context of protein-ligand binding, the addition of a methyl group can enhance binding affinity through favorable hydrophobic interactions if it is positioned in a complementary hydrophobic pocket of the target protein. nih.govnih.gov A literature analysis of over 2000 cases of methyl group addition to lead compounds found that a tenfold or greater increase in activity occurs with a frequency of 8%. nih.govnih.gov The most significant improvements in binding affinity often arise when the methyl group's burial in a hydrophobic region is coupled with a beneficial conformational change in the ligand. nih.govnih.gov Methyl substitutions can be particularly effective at improving activity by inducing a favorable conformational shift. nih.govnih.gov

The methylsulfonyl group (-SO₂CH₃) at the 4-position is a strong electron-withdrawing group and can act as a hydrogen bond acceptor through its two oxygen atoms. This group significantly influences the electronic distribution of the aromatic ring and provides a potential point for specific, directional interactions with hydrogen bond donors on a protein, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, lysine, or asparagine. In a study on 3β-phenyltropane derivatives, the replacement of a 4'-methoxy group with a 4'-methylthio group was explored, and further modifications to methylsulfinyl and methylsulfonyl groups were synthesized to characterize their structure-activity relationships for monoamine transporters. nih.govnih.gov While most of the tested compounds with a methylthio group showed high affinity for the serotonin (B10506) transporter (5-HTT), the 4'-methylsulfonyl analogue was an exception, indicating a significant impact of this group on binding. nih.govresearchgate.net

The methyl ester functionality (-COOCH₃) also contributes to the molecule's polarity and can participate in hydrogen bonding as an acceptor at the carbonyl oxygen. Its orientation and interaction with protein residues can be critical for binding.

The relative positioning of these groups is also vital. The methyl group at the 3-position, being ortho to the methylsulfonyl group, can influence the rotational freedom and preferred conformation of the sulfonyl group, which could in turn affect its ability to engage in optimal interactions with a binding partner.

To illustrate the potential impact of these substituents, the following table presents hypothetical binding affinities based on the principles derived from studies on analogous compounds.

| Compound | Substituent at C3 | Substituent at C4 | Hypothetical Target | Rationale for Binding Affinity |

| Methyl benzoate (B1203000) | H | H | Generic Protein Kinase | Baseline affinity. |

| Methyl 3-methylbenzoate | -CH₃ | H | Generic Protein Kinase | Increased affinity due to hydrophobic interaction of the methyl group with a lipophilic pocket. |

| Methyl 4-(methylsulfonyl)benzoate | H | -SO₂CH₃ | Generic Protein Kinase | Potentially higher affinity due to hydrogen bonding of the sulfonyl group with a donor residue. |

| This compound | -CH₃ | -SO₂CH₃ | Generic Protein Kinase | Potentially the highest affinity, benefiting from both hydrophobic interactions and hydrogen bonding. |

This table is for illustrative purposes and the data is hypothetical.

Design Principles for Modulating Molecular Interactions

The design of new molecules with modified interactions based on the scaffold of this compound would follow established principles of medicinal chemistry, leveraging the understanding of how each substituent contributes to binding.

Modulating Hydrophobic Interactions: The methyl group at the 3-position can be replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) to probe the size and shape of a putative hydrophobic pocket. Replacing it with a polar group would be expected to decrease binding affinity if the interaction is indeed primarily hydrophobic.

Altering Hydrogen Bonding Capacity: The methylsulfonyl group is a key interaction point. It could be replaced by other hydrogen bond acceptors of different geometries and strengths, such as a sulfoxide, amide, or ketone. The methyl group on the sulfonyl moiety could also be substituted to explore additional binding pockets. For instance, replacing it with a larger alkyl or an aromatic group could lead to new, favorable interactions.

Investigating Bioisosteric Replacements: Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties. The methylsulfonyl group could be replaced by other electron-withdrawing groups to maintain the electronic character of the ring while altering other properties.

Computational Approaches: Modern drug design heavily relies on in silico methods like molecular docking. nih.govresearchgate.netinnovareacademics.inunar.ac.idnih.gov These computational techniques can be used to predict how analogs of this compound might bind to the active site of a target protein. By creating a virtual library of related compounds and docking them into a protein's binding site, researchers can prioritize the synthesis of molecules that are predicted to have the strongest and most specific interactions. For example, a molecular docking study on benzoic acid derivatives against the SARS-CoV-2 main protease highlighted the importance of phenyl groups and their substituents in binding to the active site. nih.gov

The following table outlines some design principles and the expected outcomes of modifications to this compound.

| Modification Strategy | Example Modification | Rationale | Expected Outcome on Molecular Interaction |

| Varying Hydrophobic Substituent | Replace 3-methyl with 3-ethyl | Probe for larger hydrophobic pocket | Increased or decreased affinity depending on pocket size |

| Modifying Hydrogen Bond Acceptor | Replace 4-methylsulfonyl with 4-sulfoximinyl | Alter hydrogen bond geometry and strength | Change in binding specificity and affinity |

| Bioisosteric Replacement | Replace 4-methylsulfonyl with 4-nitrile | Maintain electron-withdrawing nature with different geometry | Altered binding mode and potentially affinity |

| Extending the Molecule | Add a substituent to the methyl group of the sulfonyl | Explore adjacent binding regions | Potential for new, strong interactions and increased affinity |

This table is for illustrative purposes and the data is hypothetical.

Applications and Utility in Specialized Chemical Synthesis

Role as a Key Intermediate in Agrochemical Synthesis

The structural framework of Methyl 3-methyl-4-(methylsulfonyl)benzoate is particularly relevant in the agrochemical industry, where it serves as a precursor to potent herbicidal compounds.

Research has identified a closely related derivative, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid, as a crucial intermediate in the synthesis of the herbicide fenpyrazone (B13428418). google.comwipo.intbldpharm.com Fenpyrazone is a potent herbicide used to control a variety of weeds. nih.gov The synthesis of this key fenpyrazone intermediate often involves precursors that share the core structure of this compound. For instance, a patented method describes the preparation of 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid where a key starting material can have a methyl ester group (COOCH3), highlighting the potential role of this compound in the synthetic pathway. google.comwipo.int

The general synthetic approach often involves the modification of the substituents on the benzene (B151609) ring to build the final complex structure of the herbicide. The methyl and methylsulfonyl groups are often integral parts of the final active molecule, contributing to its herbicidal activity.

The utility of sulfonyl group-containing benzoates extends to the synthesis of other pesticide active ingredients. For example, 2-chlorosulfonyl-3-methyl benzoate (B1203000) is a key intermediate in the synthesis of the sulfonylurea herbicide triflusulfuron-methyl. google.com While not a direct application of this compound, this demonstrates the importance of the substituted methyl benzoate scaffold in the development of modern agrochemicals. The presence of the methylsulfonyl group in the target compound of this article suggests its potential as a building block for a variety of pesticide active ingredients, leveraging the known bioactivity of this functional group. Further research may uncover more direct applications in the synthesis of novel pesticides.

Contributions to Medicinal Chemistry Scaffold Development (Purely Synthetic Design)

While direct applications of this compound in marketed pharmaceuticals are not widely documented, its structural motifs are of significant interest in medicinal chemistry for the design of novel therapeutic agents.

The substituted benzoate core is a common scaffold in drug discovery. The specific arrangement of the methyl, methyl ester, and methylsulfonyl groups in this compound provides a unique starting point for the synthesis of complex lead compounds. Medicinal chemists can utilize the reactivity of the ester and the aromatic ring to introduce a variety of other functional groups, thereby creating a library of derivatives for biological screening. The methylsulfonyl group, in particular, is a common feature in many biologically active molecules due to its ability to act as a hydrogen bond acceptor and its metabolic stability.

Derivatives of this compound serve as versatile building blocks in pharmaceutical research. For instance, related compounds like methyl 4-methyl-3-(methylsulfonamido)benzoate are commercially available and can be used in the synthesis of more complex molecules with potential therapeutic applications. bldpharm.com The ability to modify the core structure through various chemical reactions allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug development. While specific examples of its direct use are not prevalent in public literature, the compound's structure aligns with the principles of scaffold-based drug design.

Advanced Materials and Specialty Chemicals Development

Currently, there is limited publicly available information specifically detailing the application of this compound in the development of advanced materials such as polymer monomers or specialty dyes. However, the inherent properties of aromatic esters and sulfones suggest potential avenues for exploration. Aromatic esters are known to be used as components in polyesters, and sulfone groups can impart desirable thermal and mechanical properties to polymers. atamanchemicals.com The structure of this compound could potentially be modified to create monomers for high-performance polymers or as a scaffold for the synthesis of novel dyes, though further research is required to validate these potential applications.

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes

While Methyl 3-methyl-4-(methylsulfonyl)benzoate is an achiral molecule, the development of asymmetric synthetic routes is a critical future direction for creating chiral derivatives, which can have unique properties and applications. Research in this area could focus on the enantioselective functionalization of the molecule's prochiral centers.

A promising avenue involves the asymmetric C-H functionalization of the benzylic methyl group. semanticscholar.orgiciq.orgacs.orgnih.govresearchgate.net This approach, which has been successfully applied to toluene and its derivatives, could utilize visible-light-mediated organocatalysis to introduce chirality. semanticscholar.orgiciq.orgacs.orgnih.govresearchgate.net For instance, a chiral excited-state iminium ion could facilitate the generation of a benzylic radical, which then undergoes a stereocontrolled coupling reaction to yield an enantioenriched product. iciq.orgacs.org

Another approach could involve the enantioselective synthesis of precursors. For example, methods for the rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes could be adapted to create chiral sulfones that are then elaborated into the final target structure. organic-chemistry.orgnih.gov This would provide access to a range of chiral sulfonyl-containing compounds with high enantioselectivity. organic-chemistry.orgnih.gov

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Asymmetric C-H Functionalization | Direct, enantioselective functionalization of the benzylic methyl group using methods like photocatalysis. semanticscholar.orgiciq.orgacs.orgnih.gov | Creation of novel chiral derivatives with a stereocenter adjacent to the aromatic ring. |

| Enantioselective Sulfonylation | Asymmetric introduction of the sulfonyl group onto a prochiral precursor molecule. rsc.org | Access to chiral sulfonylated intermediates for further synthesis. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a significant opportunity to improve the synthesis of this compound. Flow chemistry offers enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govacs.org

A multi-step, telescoped flow synthesis could be designed, where intermediates are generated and immediately used in the subsequent step without isolation. This approach is particularly advantageous for handling potentially hazardous reagents or unstable intermediates. acs.org For the synthesis of this compound, key reactions such as esterification of the corresponding benzoic acid, oxidation of a sulfide to the sulfone, and aromatic substitution could be adapted to flow reactors. The precise control over reaction parameters like temperature, pressure, and residence time in microreactors can lead to higher yields and purities. mdpi.com

Automated platforms can further accelerate research by enabling high-throughput experimentation to rapidly optimize reaction conditions. These systems can be programmed to vary catalysts, solvents, and temperatures, allowing for the efficient discovery of optimal synthetic protocols.

Table 2: Advantages of Flow Chemistry Integration

| Feature | Benefit for Synthesis |

|---|---|

| Enhanced Safety | Minimizes the handling of hazardous materials and allows for better control of exothermic reactions. acs.org |

| Improved Efficiency | Reduces reaction times and can increase product yields and selectivity. nih.gov |

| Scalability | Facilitates easier scale-up from laboratory to production quantities. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Property and Reactivity Prediction: Machine learning models can be developed to predict the physicochemical properties of this compound and its hypothetical derivatives. nih.govresearchgate.net By analyzing the structural features of substituted benzenes, these models can forecast properties relevant to material science or chemical biology applications. nih.govresearchgate.net Furthermore, ML can predict the most likely sites of reaction for further functionalization, guiding the design of new analogues. nih.govacs.org

Table 3: AI and ML Applications

| Application | Description | Potential Impact |

|---|---|---|

| AI-Driven Retrosynthesis | Utilizes deep learning models to propose optimal synthetic routes. chemcopilot.comarxiv.org | Discovery of more efficient, cost-effective, and innovative synthetic pathways. |

| Property Prediction | Employs ML algorithms to forecast physical, chemical, and electronic properties. nih.govresearchgate.net | Accelerates the design of new compounds with desired characteristics for specific applications. |

Exploration of Sustainable Synthesis Practices (e.g., biocatalysis, photocatalysis)

Future synthetic strategies for this compound will increasingly focus on sustainability and green chemistry principles. Biocatalysis and photocatalysis are two key emerging methodologies in this domain.

Biocatalysis: The use of enzymes as catalysts offers mild reaction conditions, high selectivity, and reduced environmental impact. mdpi.comacsgcipr.org For the final step in the synthesis of this compound—the esterification of 3-methyl-4-(methylsulfonyl)benzoic acid with methanol (B129727)—lipases or esterases could be employed. mdpi.comnih.gov These enzymes operate in aqueous or benign organic solvents at moderate temperatures, avoiding the need for harsh acid catalysts and high temperatures often used in traditional Fischer esterification. mdpi.comuomustansiriyah.edu.iq

Photocatalysis: Visible-light photocatalysis provides a powerful tool for activating molecules and forming chemical bonds under mild conditions. semanticscholar.orgiciq.orgacs.orgnih.gov This technique could be explored for various steps in the synthesis, such as the formation of the carbon-sulfur bond or the functionalization of the aromatic ring. As mentioned previously, photocatalysis is particularly promising for the asymmetric C-H functionalization of the methyl group, offering a green alternative to traditional methods that often require pre-functionalized substrates and harsh reagents. semanticscholar.orgiciq.orgacs.orgnih.govresearchgate.net

Multi-disciplinary Approaches in Chemical Biology and Material Science (Non-Clinical)

The unique structural features of this compound, specifically the sulfonyl group, make it a candidate for exploration in multi-disciplinary fields beyond traditional organic chemistry.

Chemical Biology: While avoiding clinical applications, this compound could serve as a scaffold for the development of non-clinical chemical probes. The sulfonyl group is present in various bioactive molecules, and by attaching reporter groups (e.g., fluorophores or affinity tags) to the this compound core, researchers could create tools to study biological processes in vitro where sulfonyl-containing molecules play a role.

Material Science: Sulfonyl-containing compounds are known to be useful in the development of functional materials, such as polymers with specific properties or materials for nonlinear optics. britannica.comacs.orgpdx.eduacs.org Future research could investigate the potential of this compound as a monomer or an additive in polymer synthesis. The rigid aromatic structure combined with the polar sulfonyl group could impart desirable thermal or optical properties to new materials. acs.orgacs.org

Table 4: Multi-disciplinary Applications (Non-Clinical)

| Field | Potential Application | Research Focus |

|---|---|---|

| Chemical Biology | Scaffold for chemical probes. | Synthesis of fluorescently-labeled or biotinylated derivatives to study sulfonyl-protein interactions in vitro. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-methyl-4-(methylsulfonyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of methyl 3-methylbenzoate intermediates. For example, chlorination of 4-(methylsulfanyl)benzoic acid derivatives (e.g., using Cl₂/FeCl₃ under controlled conditions) followed by oxidation with H₂O₂ or KMnO₄ to introduce the sulfonyl group . Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of sulfonating agents. Yield optimization often requires iterative adjustment of these variables, supported by TLC or HPLC monitoring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C3 and sulfonyl at C4). Aromatic proton splitting patterns distinguish substitution patterns .

- HPLC-MS : Validates purity (>95%) and detects trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing bond angles and torsional strain in the sulfonyl-benzoate framework .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

- Methodological Answer :

- Medicinal Chemistry : Acts as a scaffold for drug candidates targeting enzyme inhibition (e.g., sulfonamide-based inhibitors). Its sulfonyl group enhances binding to hydrophobic enzyme pockets .

- Material Science : Used in polymer synthesis to introduce sulfonyl moieties, improving thermal stability. Copolymerization with styrene derivatives is a common strategy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from tautomerism or solvent effects. Computational tools like DFT (Density Functional Theory) simulate spectra under varying conditions to validate experimental data. Cross-validation with X-ray structures (via SHELXL refinement) is critical for ambiguous cases .

Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the meta position. Kinetic studies (e.g., using Hammett plots) quantify substituent effects, while isotopic labeling (e.g., ³⁴S) tracks sulfonyl participation in reaction pathways .

Q. How does this compound compare to analogs like Methyl 4-fluoro-3-(methylsulfonyl)benzoate in biological activity?

- Methodological Answer : Fluorine substitution at C4 (vs. methyl) increases electronegativity, altering binding affinities. Comparative studies involve:

- Docking simulations : To predict interactions with target proteins (e.g., cyclooxygenase).

- In vitro assays : Measure IC₅₀ values against enzyme targets. For example, fluorinated analogs may show enhanced anti-inflammatory activity due to improved membrane permeability .

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

- Methodological Answer : Decomposition above 200°C (observed via TGA) is minimized by:

- Protecting groups : Acetylation of reactive hydroxyl intermediates.

- Microwave-assisted synthesis : Reduces reaction time and energy input, preserving integrity .

Q. How can crystallographic disorder in this compound crystals be addressed during refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.